![molecular formula C12H10O3S2 B12850431 4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12850431.png)
4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde
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Overview
Description
4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde is an organic compound with the molecular formula C12H10O3S2 This compound is characterized by the presence of a thiophene ring substituted with a carbaldehyde group and a phenyl ring substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(Methylsulfonyl)phenylacetic acid.
Formation of Intermediate: The intermediate compound is formed by reacting 4-(Methylsulfonyl)phenylacetic acid with appropriate reagents under controlled conditions.
Final Product Formation: The final product, this compound, is obtained through a series of reactions involving the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium tungstate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share a similar phenyl ring substituted with a methylsulfonyl group and exhibit antimicrobial and anti-inflammatory activities.
N-(4-(4-(Methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives: These compounds combine thiazole and sulfonamide groups and are studied for their antibacterial properties.
Uniqueness
4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde is unique due to its specific combination of a thiophene ring and a phenyl ring with a methylsulfonyl group
Biological Activity
4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 863990-46-9
- Molecular Formula : C12H11O2S2
This compound features a thiophene ring and a methylsulfonyl group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, Schiff bases derived from thiophene have shown antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of biofilm formation.
Compound | Microbial Target | MIC (μg/mL) | Activity Type |
---|---|---|---|
4-Methylsulfonylphenyl derivatives | MRSA | 15.625 - 62.5 | Bactericidal |
Schiff bases | E. coli, S. aureus | 3.90 - 15.62 | Antibacterial |
These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation.
Anticancer Activity
The anticancer potential of compounds featuring thiophene moieties has been documented extensively. Research shows that such compounds can induce apoptosis in various cancer cell lines by activating caspases and inhibiting cell proliferation pathways.
- Case Study : A study on related thiophene derivatives demonstrated IC50 values ranging from 10 to 30 μM against MCF-7 breast cancer cells. This suggests that the incorporation of the methylsulfonyl group may enhance the anticancer efficacy of this compound.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are linked to its ability to inhibit key inflammatory mediators such as NF-κB and COX enzymes.
- Research Finding : Inhibitors targeting NF-κB pathways have shown promise in reducing inflammation in preclinical models, suggesting that derivatives like this compound could be explored for their anti-inflammatory properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Biofilm Disruption : The ability to prevent biofilm formation is crucial for antimicrobial efficacy, particularly against resistant strains like MRSA.
- Apoptosis Induction : In cancer therapy, the activation of apoptotic pathways through caspase activation is a significant mechanism by which these compounds exert their effects.
Properties
Molecular Formula |
C12H10O3S2 |
---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
4-(4-methylsulfonylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H10O3S2/c1-17(14,15)12-4-2-9(3-5-12)10-6-11(7-13)16-8-10/h2-8H,1H3 |
InChI Key |
ZNGVWYMRFYCFDX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=C2)C=O |
Origin of Product |
United States |
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